molecular formula C13H9BrF2OZn B14900906 2-(4'-FluorobenZyloxy)-4-fluorophenylZinc bromide

2-(4'-FluorobenZyloxy)-4-fluorophenylZinc bromide

Cat. No.: B14900906
M. Wt: 364.5 g/mol
InChI Key: LTAMPLXQAGVKIF-UHFFFAOYSA-M
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Description

2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, such as Negishi coupling. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(4’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(4’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide\text{2-(4'-Fluorobenzyloxy)-4-fluorophenyl bromide} + \text{Zn} \rightarrow \text{2-(4'-Fluorobenzyloxy)-4-fluorophenylzinc bromide} 2-(4’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including a base (e.g., triethylamine) and a suitable solvent (e.g., tetrahydrofuran).

    Substitution Reactions: Common reagents include halides and other nucleophiles, with reaction conditions varying depending on the desired product.

Major Products

The major products formed from reactions involving 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are often fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorinated compounds with potential biological activity.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenylzinc moiety to an electrophilic substrate, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In cross-coupling reactions, the zinc atom coordinates with the catalyst, enabling the transfer of the phenyl group to the electrophile, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
  • 2-(4’-Fluorobenzyloxy)-4-fluorophenylboronic acid
  • 2-(4’-Fluorobenzyloxy)-4-fluorophenylsilane

Uniqueness

Compared to similar compounds, 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of zinc enhances its nucleophilicity, making it more reactive in cross-coupling reactions compared to its magnesium and boron counterparts. Additionally, the fluorine atoms in the molecule contribute to its stability, making it a preferred choice for synthesizing fluorinated organic compounds.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-[(4-fluorophenyl)methoxy]benzene-4-ide

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

LTAMPLXQAGVKIF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=[C-]1)OCC2=CC=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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